1-(2-Bromophenyl)-2-[(2-methylpyridin-3-yl)methylamino]ethanol
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Overview
Description
1-(2-Bromophenyl)-2-[(2-methylpyridin-3-yl)methylamino]ethanol is a synthetic organic compound that belongs to the class of ethanolamines This compound features a bromophenyl group and a methylpyridinylmethylamino group attached to an ethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromophenyl)-2-[(2-methylpyridin-3-yl)methylamino]ethanol typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromobenzaldehyde and 2-methyl-3-pyridinemethanamine as the primary starting materials.
Formation of Intermediate: The first step involves the condensation of 2-bromobenzaldehyde with 2-methyl-3-pyridinemethanamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) to yield the desired ethanolamine compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Large-scale synthesis may also employ continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromophenyl)-2-[(2-methylpyridin-3-yl)methylamino]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to modify the functional groups.
Substitution: The bromine atom can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)-2-[(2-methylpyridin-3-yl)methylamino]ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chlorophenyl)-2-[(2-methylpyridin-3-yl)methylamino]ethanol
- 1-(2-Fluorophenyl)-2-[(2-methylpyridin-3-yl)methylamino]ethanol
- 1-(2-Iodophenyl)-2-[(2-methylpyridin-3-yl)methylamino]ethanol
Uniqueness
1-(2-Bromophenyl)-2-[(2-methylpyridin-3-yl)methylamino]ethanol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. The bromine atom can also affect the compound’s physical properties, such as solubility and melting point.
Properties
IUPAC Name |
1-(2-bromophenyl)-2-[(2-methylpyridin-3-yl)methylamino]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O/c1-11-12(5-4-8-18-11)9-17-10-15(19)13-6-2-3-7-14(13)16/h2-8,15,17,19H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTCXHXTERTLNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)CNCC(C2=CC=CC=C2Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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